3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
CAS No.: 1319152-18-5
Cat. No.: VC7702830
Molecular Formula: C18H20N4O3S2
Molecular Weight: 404.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1319152-18-5 |
|---|---|
| Molecular Formula | C18H20N4O3S2 |
| Molecular Weight | 404.5 |
| IUPAC Name | 5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(2-thiophen-2-ylethyl)-1H-pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H20N4O3S2/c1-12-5-7-14(8-6-12)22-27(24,25)18-16(13(2)20-21-18)17(23)19-10-9-15-4-3-11-26-15/h3-8,11,22H,9-10H2,1-2H3,(H,19,23)(H,20,21) |
| Standard InChI Key | FHDZHDYSQVYLEW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCCC3=CC=CS3)C |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, delineates its core structure:
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Pyrazole backbone: A five-membered heterocyclic ring with two adjacent nitrogen atoms, substituted at positions 3 and 5.
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3-Methyl group: A methyl substituent at position 3 of the pyrazole ring.
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5-Sulfamoyl group: A sulfonamide moiety (-SONH-) at position 5, further linked to a p-tolyl group (4-methylphenyl).
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4-Carboxamide: A carboxamide group (-CONH-) at position 4, connected to a 2-(thiophen-2-yl)ethyl side chain.
The molecular formula CHNOS (molecular weight: 404.5 g/mol) reflects its complexity, with the thiophene and p-tolyl groups contributing aromaticity and steric bulk, respectively.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 1319152-18-5 |
| Molecular Formula | CHNOS |
| Molecular Weight | 404.5 g/mol |
| Solubility | Not publicly available |
The compound’s solubility profile remains undisclosed, though the presence of polar sulfamoyl and carboxamide groups suggests moderate solubility in polar aprotic solvents.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as outlined below:
Step 1: Formation of the Pyrazole Core
The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, a substituted pyrazole precursor is generated using methyl-substituted diketones under acidic or basic conditions.
Characterization and Analytical Profiling
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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H NMR confirms aromatic protons from the thiophene (δ 6.8–7.4 ppm) and p-tolyl (δ 2.3 ppm for methyl) groups.
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C NMR identifies carbonyl carbons (δ 165–170 ppm) and sulfonamide sulfur-linked carbons.
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Infrared (IR) Spectroscopy:
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Peaks at ~3300 cm (N-H stretch), ~1650 cm (amide C=O), and ~1350–1150 cm (S=O asymmetric/symmetric stretches) validate functional groups.
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Mass Spectrometry (MS):
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High-resolution MS (HRMS) confirms the molecular ion peak at m/z 404.5 [M+H].
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Biological Activity and Mechanistic Insights
| Target Enzyme | Docking Score (kcal/mol) |
|---|---|
| LOX-5 | -9.2 |
| COX-2 | -8.7 |
Antimicrobial Activity
While direct antimicrobial data for this compound is limited, structural analogs with sulfamoyl groups exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistically, sulfonamides inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme.
Therapeutic Applications and Future Directions
Drug Development Prospects
The compound’s dual anti-inflammatory and antimicrobial profile positions it as a candidate for:
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Rheumatoid arthritis: Targeting LOX/COX-2 pathways to reduce prostaglandin synthesis.
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Topical infections: Combating skin pathogens via sulfonamide-mediated folate pathway disruption.
Challenges and Research Gaps
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Toxicological Profiling: Acute and chronic toxicity studies are needed to evaluate safety.
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In Vivo Efficacy: Preclinical models (e.g., murine inflammation assays) must validate in silico predictions.
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